2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13685906
Molecular Formula: C13H14BF5O2
Molecular Weight: 308.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14BF5O2 |
|---|---|
| Molecular Weight | 308.05 g/mol |
| IUPAC Name | 2-[3,5-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 |
| Standard InChI Key | HJRPDUSMHNOSPO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Composition
The IUPAC name 2-[3,5-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane precisely describes its structure: a dioxaborolane ring (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bonded to a fluorinated phenyl group at the 2-position. The phenyl ring contains three substituents: two fluorine atoms at the 3- and 5-positions and a trifluoromethyl group at the 4-position .
Molecular Formula:
Molecular Weight: 308.05 g/mol
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F
InChIKey: HJRPDUSMHNOSPO-UHFFFAOYSA-N
Structural Analysis
The dioxaborolane ring adopts a planar conformation, with boron at the center bonded to two oxygen atoms and the fluorinated phenyl group. The tetramethyl substituents on the dioxaborolane ring enhance steric protection around the boron atom, improving stability against hydrolysis . The trifluoromethyl group’s strong electron-withdrawing effect modulates the electronic properties of the aromatic ring, influencing the compound’s reactivity in Suzuki-Miyaura couplings.
Synthesis and Characterization
Characterization Techniques
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NMR Spectroscopy: -NMR would show distinct signals for the trifluoromethyl (−63 ppm) and difluoro substituents (−110 to −120 ppm) .
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Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 308.05 .
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X-ray Crystallography: Limited data exist, but related structures show bond lengths of 1.36–1.39 Å for B–O and 1.47–1.51 Å for C–B.
Physicochemical Properties
Stability and Reactivity
The compound’s stability is attributed to the dioxaborolane ring’s steric shielding and the electron-withdrawing trifluoromethyl group. It is moisture-sensitive, requiring storage under anhydrous conditions (−20°C under argon) . Reactivity in cross-coupling reactions is moderated by the fluorine substituents, which activate the aryl ring toward electrophilic substitution while directing regioselectivity.
Applications in Synthetic Chemistry
Suzuki-Miyaura Couplings
This compound serves as a critical intermediate in synthesizing fluorinated biaryls, which are pivotal in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. For example, coupling with aryl halides yields derivatives with enhanced metabolic stability due to fluorine’s bioisosteric effects.
Materials Science
Fluorinated boronic esters are explored in:
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Liquid Crystals: Trifluoromethyl groups improve thermal stability and dielectric anisotropy.
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Polymer Additives: As cross-linking agents for fluoropolymers.
Research Findings and Emerging Trends
Environmental Impact
Fluorinated compounds pose challenges in degradation. Research into bioremediation strategies for boron-fluorine bonds is ongoing, with enzymatic hydrolysis showing limited efficacy .
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